4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,4-dichloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond
Chemical Reactions Analysis
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol include:
4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol: Another closely related compound with slight variations in its chemical structure.
These compounds share similar chemical properties and applications but may exhibit different reactivity and biological activity due to structural differences.
Properties
IUPAC Name |
4-bromo-2-[(2,4-dichlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEZBEZNZSHTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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